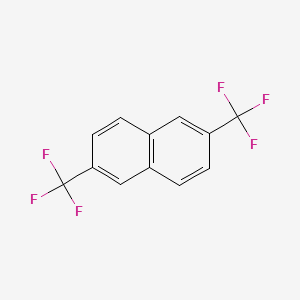
N-(2-Chlorophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Chlorophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide, also known as CP-690,550, is a small molecule drug that has been extensively studied for its potential therapeutic applications. It belongs to the class of Janus kinase (JAK) inhibitors, which are known to modulate the immune system and have shown promise in treating various autoimmune and inflammatory diseases.
Mecanismo De Acción
N-(2-Chlorophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide works by inhibiting the activity of JAK enzymes, which are involved in the signaling pathways of various cytokines and growth factors. By blocking JAK activity, N-(2-Chlorophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide can prevent the activation of downstream signaling pathways, leading to a reduction in inflammation and immune response.
Biochemical and Physiological Effects
N-(2-Chlorophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide has been shown to have a number of biochemical and physiological effects, including the inhibition of cytokine production, the reduction of T cell activation and proliferation, and the modulation of B cell function. These effects contribute to the drug's anti-inflammatory and immunosuppressive properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(2-Chlorophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide for lab experiments is its specificity for JAK enzymes, which allows for targeted inhibition of specific signaling pathways. However, one limitation is its potential for off-target effects, which can lead to unwanted side effects and complications.
Direcciones Futuras
There are several potential future directions for research on N-(2-Chlorophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide. One area of interest is the development of more selective JAK inhibitors with fewer off-target effects. Another area of interest is the exploration of the drug's potential for treating other autoimmune and inflammatory diseases, such as multiple sclerosis and lupus. Additionally, further studies are needed to fully understand the long-term safety and efficacy of N-(2-Chlorophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide in clinical use.
Métodos De Síntesis
The synthesis of N-(2-Chlorophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide involves the reaction of 2-chloroaniline with 4,6-dichloropyrimidine in the presence of sodium hydride to form 2-chloro-4,6-dichloropyrimidine-5-amine. This intermediate is then reacted with 4-hydroxytetrahydrofuran-2-one in the presence of triethylamine to form N-(2-Chlorophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide. The overall yield of this synthesis method is around 30%.
Aplicaciones Científicas De Investigación
N-(2-Chlorophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide has been extensively studied for its potential therapeutic applications in various autoimmune and inflammatory diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has been shown to be effective in reducing inflammation and improving symptoms in preclinical and clinical studies.
Propiedades
IUPAC Name |
N-(2-chlorophenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O2/c17-12-3-1-2-4-13(12)20-16(21)15-9-14(18-10-19-15)11-5-7-22-8-6-11/h1-4,9-11H,5-8H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPKWCTBIQDXZDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=CC(=NC=N2)C(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(diethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2431505.png)
![3-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-3-oxopropanal O-(4-chlorobenzyl)oxime](/img/structure/B2431507.png)

![N-[2-methoxy-5-(4-methylpiperazine-1-carbonyl)phenyl]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide](/img/structure/B2431511.png)
![1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-methoxyethanone](/img/structure/B2431512.png)

![Methyl 6-benzyl-2-(3,4-dimethylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2431514.png)
![3-Methoxy-2-{[1-(2-phenylethenesulfonyl)piperidin-4-yl]formamido}propanamide](/img/structure/B2431517.png)

![(E)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((4-methoxyphenyl)sulfonyl)acetamide](/img/structure/B2431520.png)
![4-methylsulfanyl-2-(4-methylsulfanylphenyl)-5H-chromeno[2,3-d]pyrimidine](/img/structure/B2431521.png)
![N-mesityl-2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2431523.png)

![N-([2,3'-bipyridin]-3-ylmethyl)-1-(benzo[d]oxazol-2-yl)pyrrolidine-2-carboxamide](/img/structure/B2431526.png)